

# An In-Depth Technical Guide to 6-(1-Pyrrolidinyl)nicotinaldehyde

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **6-(1-Pyrrolidinyl)nicotinaldehyde**

Cat. No.: **B1306163**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-(1-Pyrrolidinyl)nicotinaldehyde**, a versatile reagent in medicinal chemistry. The document details its chemical properties, provides a representative synthetic protocol for its application, and illustrates a potential signaling pathway that could be modulated by its derivatives.

## Chemical and Physical Properties

**6-(1-Pyrrolidinyl)nicotinaldehyde** is a substituted pyridine derivative. Its key properties are summarized in the table below.

| Property          | Value  | Reference           |
|-------------------|--|---------------------|
| Molecular Formula | C <sub>10</sub> H <sub>12</sub> N <sub>2</sub> O | <a href="#">[1]</a> |
| Molecular Weight  | 176.22 g/mol                                     | <a href="#">[1]</a> |
| CAS Number        | 261715-39-3                                      |                     |
| Appearance        | Solid  |                     |
| Melting Point     | 89 °C  | <a href="#">[1]</a> |
| InChI Key         | FFFAXGTZBUMKTI-<br>UHFFFAOYSA-N                  |                     |
| SMILES            | O=CC1=CC=C(N=C1)N2CCC<br>C2                      |                     |

## Applications in Synthesis

**6-(1-Pyrrolidinyl)nicotinaldehyde** serves as a valuable starting material in the synthesis of various biologically active molecules. It is noted as a useful reagent in the preparation of benzimidazole derivatives, which have potential applications as inhibitors for the abnormal proliferation of prostatic interstitial cells in the treatment of prostatic hypertrophy<sup>[2]</sup>. Furthermore, its structural analogs, such as 6-morpholinonicotinaldehyde, are utilized in the development of kinase inhibitors<sup>[3]</sup>.

## Representative Experimental Protocol: Synthesis of a Kinase Inhibitor Scaffold

The following is a representative two-step protocol for the synthesis of a 2-amino-4-(6-(1-pyrrolidinyl)pyridin-3-yl)pyrimidine scaffold, a common core in many kinase inhibitors. This protocol is adapted from a similar synthesis using 6-morpholinonicotinaldehyde as a starting material<sup>[3]</sup>.

Step 1: Synthesis of (E)-3-(Dimethylamino)-1-(6-(1-pyrrolidinyl)pyridin-3-yl)prop-2-en-1-one

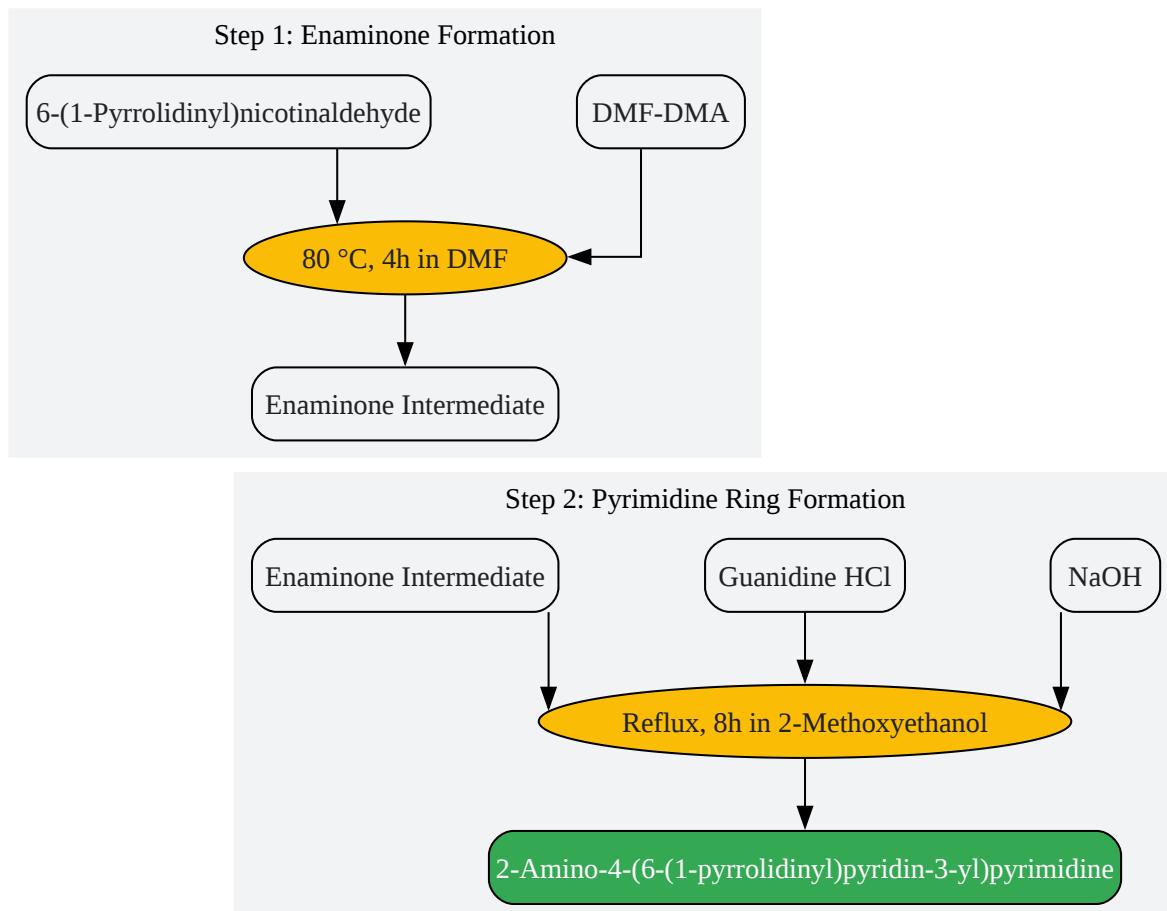
- To a solution of **6-(1-Pyrrolidinyl)nicotinaldehyde** (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add N,N-dimethylformamide dimethyl acetal (DMF-DMA,

1.5 eq).

- Heat the reaction mixture to 80 °C and stir for 4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the enaminone intermediate.

#### Step 2: Synthesis of 2-Amino-4-(6-(1-pyrrolidinyl)pyridin-3-yl)pyrimidine

- To a solution of the enaminone intermediate from Step 1 (1.0 eq) in 2-methoxyethanol (0.3 M), add guanidine hydrochloride (1.2 eq) and sodium hydroxide (2.0 eq).
- Reflux the reaction mixture for 8 hours.
- Monitor the reaction progress by TLC.
- After cooling to room temperature, pour the reaction mixture into water.
- Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the final pyrimidine product.

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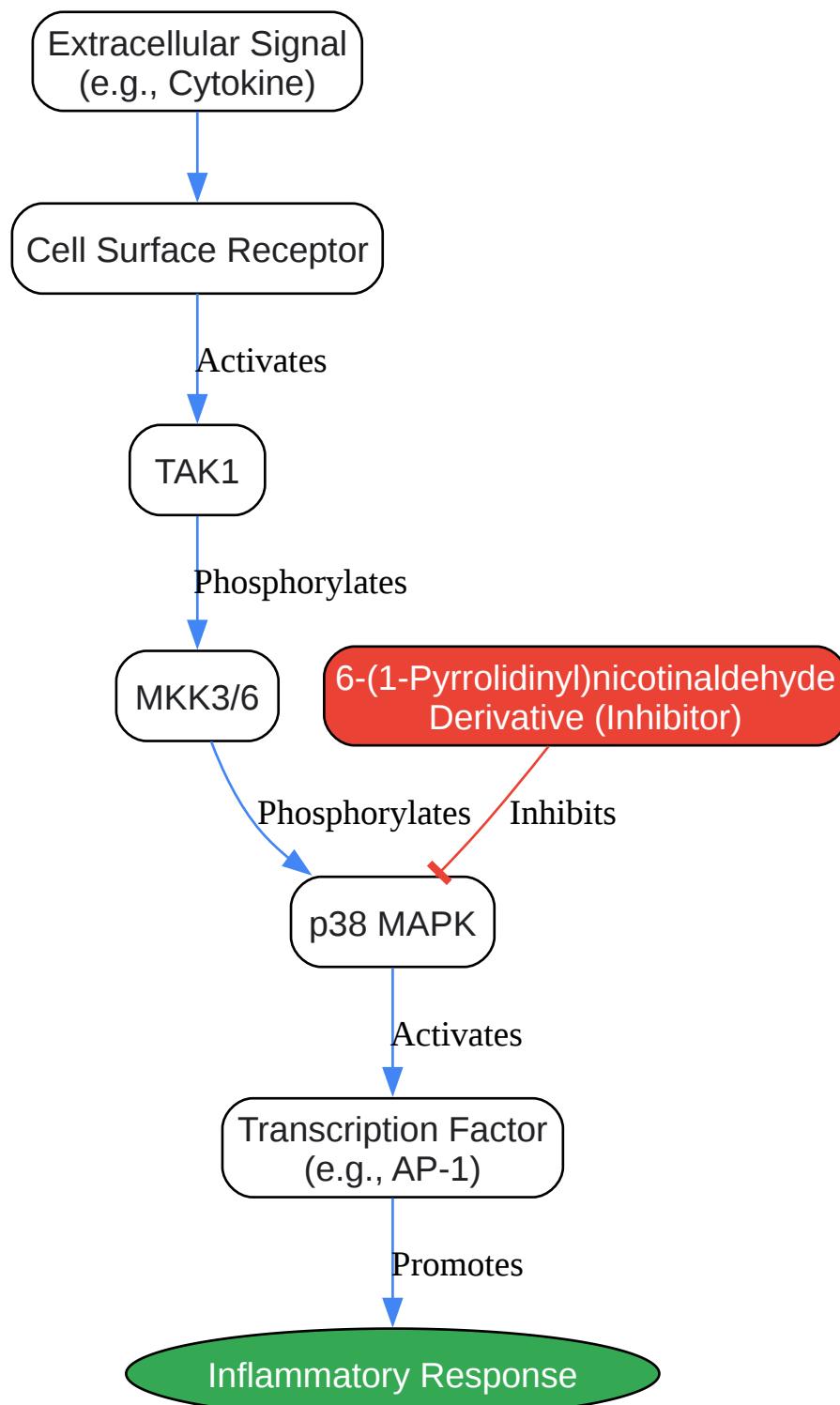
Caption: Synthetic workflow for a kinase inhibitor scaffold.

## Potential Signaling Pathway Modulation

Derivatives of **6-(1-Pyrrolidinyl)nicotinaldehyde**, particularly those synthesized as kinase inhibitors, can modulate various intracellular signaling pathways implicated in diseases such as cancer and inflammation. For instance, a hypothetical inhibitor derived from this scaffold could

target a key kinase in a pro-inflammatory pathway like the p38 MAP kinase cascade, which is involved in cellular responses to stress and inflammation[4][5].

The diagram below illustrates a hypothetical signaling pathway where a derivative of **6-(1-Pyrrolidinyl)nicotinaldehyde** acts as a p38 MAPK inhibitor.



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Caption: Hypothetical p38 MAPK signaling pathway inhibition.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 6-(1-Pyrrolidinyl)nicotinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1306163#6-1-pyrrolidinyl-nicotinaldehyde-molecular-weight-and-formula]

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